molecular formula C9H8N2O2 B1425951 Methyl imidazo[1,5-a]pyridine-5-carboxylate CAS No. 141912-71-2

Methyl imidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B1425951
CAS No.: 141912-71-2
M. Wt: 176.17 g/mol
InChI Key: KSVWOAUWLZIVRX-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-5-carboxylate (CAS: 141912-71-2, MFCD11111238) is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine core. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol . The compound is synthesized via cyclization reactions, such as one-pot methods involving aromatic ketones and aldehydes in the presence of ammonium acetate and acetic acid . Key applications include its use as a fluorescent probe due to its solvatochromic behavior, large Stokes shift (~150 nm), and ability to intercalate into lipid bilayers, making it valuable for studying membrane dynamics .

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-2-3-7-5-10-6-11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWOAUWLZIVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CN=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717093
Record name Methyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141912-71-2
Record name Methyl imidazo[1,5-a]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141912-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For instance, cyclocondensation reactions can be performed using aldehydes and amines under acidic conditions to form the imidazo[1,5-a]pyridine ring .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated batch reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Role as a Precursor
MIPC serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancers. Its ability to enhance drug efficacy and specificity makes it a valuable compound in drug design .

Case Study: Anticancer Agents
Research has demonstrated that derivatives of MIPC exhibit promising anticancer properties. For instance, studies have shown that certain MIPC derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Biochemical Research

Enzyme Inhibition Studies
MIPC is employed in biochemical research to investigate enzyme inhibition and receptor interactions. This research provides insights into cellular mechanisms and identifies potential therapeutic targets for various diseases .

Case Study: Receptor Interaction
In a study focusing on the interaction of MIPC with specific receptors, researchers found that it can modulate signaling pathways critical for cell survival and apoptosis, suggesting its potential use in developing therapeutic agents for conditions like neurodegenerative diseases .

Material Science

Applications in Advanced Materials
The compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties enhance durability and performance, making it suitable for various industrial applications .

Case Study: Luminescent Materials
Recent innovations have highlighted the use of MIPC derivatives in creating luminescent materials for optoelectronic devices. These materials exhibit strong emission properties, making them ideal for applications in sensors and imaging technologies .

Agricultural Chemistry

Formulation of Agrochemicals
MIPC contributes to the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides while ensuring they are safer for the environment. This application is particularly relevant in developing sustainable agricultural practices .

Case Study: Pesticide Development
Research has indicated that MIPC-based compounds can improve the efficacy of existing pesticides by increasing their stability and reducing environmental impact. This has led to the development of new agrochemical products that meet regulatory standards while being effective against pests .

Analytical Chemistry

Use as a Standard Compound
In analytical chemistry, MIPC is utilized as a standard in various analytical methods. Its presence aids in the accurate quantification of related compounds across different samples, ensuring quality control in manufacturing processes .

Summary Table of Applications

Application AreaSpecific UsesCase Studies/Findings
PharmaceuticalDrug synthesis for neurological disordersAnticancer properties targeting tumor growth
Biochemical ResearchEnzyme inhibition studiesModulation of receptor interactions
Material ScienceDevelopment of polymers and coatingsLuminescent materials for optoelectronics
Agricultural ChemistryFormulation of pesticidesEnhanced efficacy and reduced environmental impact
Analytical ChemistryStandardization in analytical methodsAccurate quantification in manufacturing

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives

Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
  • Structure: Incorporates a pyrazolo[1,5-a]pyridine core with an isoxazole substituent and diethylamino group.
  • Molecular Weight : 418.49 g/mol .
  • Key Features :
    • Exhibits antitumor activity due to the isoxazole moiety .
    • Crystal structure analysis reveals dihedral angles of 38.13° (pyrazolo-pyridine vs. isoxazole) and 30.12° (vs. phenyl), influencing packing and stability .
    • Forms dimeric structures via C–H···N hydrogen bonds .
  • Applications : Explored in medicinal chemistry for its bioactivity, contrasting with the fluorescence-driven use of methyl imidazo[1,5-a]pyridine-5-carboxylate .
Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate
  • Structure: Lacks the isoxazole and diethylamino groups, simplifying the scaffold.
  • Molecular Weight : 176.17 g/mol (identical to the imidazo analog) .
  • Key Differences :
    • Reduced bioactivity compared to isoxazole-containing derivatives due to fewer interaction sites.
    • Lower thermal stability (predicted density: 1.26 g/cm³ vs. 1.8 g/cm³ for brominated analogs) .

Imidazo[1,2-a]pyridine Derivatives

Methyl Imidazo[1,2-a]pyridine-5-carboxylate
  • Structure : Imidazole fused at the [1,2-a] position instead of [1,5-a].
  • Molecular Weight : 176.17 g/mol .
  • Key Differences: Altered electronic properties due to ring fusion geometry, affecting fluorescence quantum yield . Limited membrane probe utility compared to the [1,5-a] isomer .
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
  • Structure : Carboxylate group at position 2 with a methyl substituent.
  • Applications : Used in synthesizing hypoxia-inducible factor (HIF) inhibitors and FXa anticoagulants .
  • Crystallography : Planar six-membered ring (deviation: 0.0027 Å) and intermolecular C–H···O hydrogen bonds enhance stability .

Triazolo and Other Heterocyclic Derivatives

Methyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate
  • Structure : Triazole replaces imidazole, altering heteroatom arrangement.
  • Molecular Weight : 177.16 g/mol .
  • Reactivity : Enhanced metabolic stability compared to imidazo analogs due to the triazole ring’s resistance to oxidation .
Methyl 5-Chloroimidazo[1,5-a]pyridine-6-carboxylate
  • Structure : Chlorine substituent at position 4.
  • Applications : Serves as an intermediate in drug synthesis, leveraging halogen reactivity for cross-coupling reactions .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Applications Reference ID
This compound Imidazo[1,5-a]pyridine 176.17 Methyl ester at position 5 Fluorescent probes, membrane studies
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine 418.49 Isoxazole, diethylamino, phenyl Antitumor agents
Methyl imidazo[1,2-a]pyridine-5-carboxylate Imidazo[1,2-a]pyridine 176.17 Methyl ester at position 5 Limited fluorescence applications
Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate Triazolo[1,5-a]pyridine 177.16 Triazole ring Metabolic stable intermediates
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate Imidazo[1,5-a]pyridine 256.06 Chlorine at position 5 Drug synthesis via cross-coupling

Key Findings and Research Insights

  • Fluorescence Properties : this compound outperforms pyrazolo and triazolo analogs in membrane studies due to its solvatochromism and large Stokes shift .
  • Biological Activity : Isoxazole-containing pyrazolo derivatives exhibit superior antitumor activity, while imidazo analogs are more suited for imaging .
  • Synthetic Flexibility : Brominated (e.g., Methyl 2-bromo[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate) and formylated (e.g., Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate) derivatives enable further functionalization .

Biological Activity

Methyl imidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical and biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its antimicrobial and anticancer effects, as well as the underlying mechanisms.

Overview of the Compound

This compound belongs to the imidazo[1,5-a]pyridine family, known for their diverse applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[1,5-a]pyridine can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored extensively. A series of studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) and other solid tumors.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : Compounds derived from this compound have been shown to cause G2/M phase cell cycle arrest in cancer cells. This was confirmed through flow cytometric analysis following treatment with varying concentrations of the compound .
  • Induction of Apoptosis : The compounds also promote apoptosis through the upregulation of pro-apoptotic proteins such as p53 and p21. Additionally, they induce DNA damage response markers like γ-H2AX, indicating their role in triggering cellular stress responses that lead to programmed cell death .

Table 2: Anticancer Activity and Mechanism Insights

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundMCF-72.0G2/M Arrest, Apoptosis
A549 (Lung Cancer)3.5DNA Damage Induction
HeLa (Cervical Cancer)4.0ROS Generation, Caspase Activation

Case Studies

Several case studies highlight the efficacy of this compound derivatives in preclinical models:

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with a derivative resulted in a significant decrease in cell viability at concentrations above 2 µM. The compound induced apoptosis characterized by increased caspase activity and mitochondrial membrane potential disruption.
  • Combination Therapy : Another study explored the use of this compound in combination with traditional chemotherapeutics. Results indicated enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types.

Q & A

Q. What are the key physicochemical properties of methyl imidazo[1,5-a]pyridine-5-carboxylate, and how do they influence experimental design?

Answer: The compound has a molecular formula C₉H₈N₂O₂ (MW: 176.17 g/mol) and a logP value of 1.12 , indicating moderate hydrophobicity . Its stability under ambient conditions (storage: sealed, dry, room temperature) allows for standard handling in synthetic workflows. The SMILES notation (COC(=O)C₁=CC₂=CC=NN₂C=C₁ ) and InChI key (ABTMMGGHSGNLNY-UHFFFAOYSA-N ) are critical for database searches and computational modeling. These properties guide solvent selection (e.g., polar aprotic solvents for reactions) and purification methods (e.g., column chromatography).

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

Answer: A representative approach involves intramolecular cyclization of α,β-unsaturated esters with aldehydes under mild conditions . For halogenated derivatives (e.g., 3-bromo analogs), bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane . Post-synthetic modifications, such as introducing diethylamino groups, may utilize nucleophilic substitution with diethylamine in THF, yielding derivatives like Ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate (89% yield via column chromatography) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. For example, a related pyrazolo[1,5-a]pyridine derivative crystallizes in the triclinic P1 space group with unit cell parameters:

ParameterValue
a, b, c6.1250 Å, 13.1425 Å, 13.7139 Å
α, β, γ93.600°, 95.514°, 95.637°
Volume1090.6 ų
The dihedral angles between the pyrazolo[1,5-a]pyridine core and substituents (e.g., isoxazole: 38.13°, phenyl: 30.12°) confirm steric and electronic influences on molecular packing . Such data validate computational models and guide structure-activity relationship (SAR) studies.

Q. How do conflicting spectroscopic results arise in characterizing this compound analogs, and how can they be resolved?

Answer: Discrepancies in ¹H-NMR or MS data often stem from:

  • Tautomerism : Prototropic shifts in the imidazo-pyridine ring may produce multiple signals.
  • Solvent effects : Polar solvents (e.g., DMSO) can stabilize specific conformers.
  • Impurity peaks : Byproducts from incomplete purification (e.g., residual THF) may overlap with target signals.
    Resolution strategies:
  • Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess tautomeric stability.
  • Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. What bioactivity-driven modifications enhance the utility of this compound in drug discovery?

Answer:

  • Isoxazole integration : Derivatives with isoxazole moieties exhibit antitumor activity by targeting kinase pathways .
  • Halogenation : Bromination at the 3-position increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl analogs for GPCR modulation .
  • Aminoalkyl side chains : Introducing diethylaminomethyl groups improves solubility and CNS penetration, as seen in analogs with logP < 2.0 .

Methodological Guidance

Q. How to optimize reaction conditions for synthesizing this compound derivatives?

Answer:

  • Catalyst screening : Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane enhances coupling efficiency in carbonylation reactions (98% yield under 60 psi CO) .
  • Temperature control : Microwave-assisted synthesis at 140°C reduces reaction time (15 minutes) for cyano-substituted derivatives .
  • Workup protocols : Use SADABS multi-scan absorption correction during SC-XRD data collection to minimize crystallographic artifacts .

Q. How to address low yields in nucleophilic substitution reactions involving this compound?

Answer:

  • Activation of leaving groups : Replace methylsulfonyloxy with tosyl groups to improve electrophilicity.
  • Solvent optimization : Switch from THF to DMF for polar aprotic environments, enhancing nucleophilicity of amines .
  • Stoichiometry : Use a 1.2:1 molar ratio of nucleophile (e.g., diethylamine) to substrate to drive reactions to completion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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